![molecular formula C16H24N2O B1222812 1-[4-(2,3-Dimethylphenyl)-1-piperazinyl]-2-methyl-1-propanone](/img/structure/B1222812.png)
1-[4-(2,3-Dimethylphenyl)-1-piperazinyl]-2-methyl-1-propanone
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Overview
Description
1-[4-(2,3-dimethylphenyl)-1-piperazinyl]-2-methyl-1-propanone is a member of piperazines.
Scientific Research Applications
Antagonist of the Melanocortin-4 Receptor
A compound closely related to 1-[4-(2,3-Dimethylphenyl)-1-piperazinyl]-2-methyl-1-propanone, namely 1-[2-[(1S)-(3-dimethylaminopropionyl)amino-2-methylpropyl]-6-methylphenyl]-4-[(2R)-methyl-3-(4-chlorophenyl)propionyl]piperazine, was identified as a potent and selective antagonist of the melanocortin-4 receptor. This compound showed promise in promoting food intake in tumor-bearing mice after oral administration (Chen et al., 2007).
Antimuscarinic Activity
A series of substituted 1-phenyl-3-piperazinyl-2-propanones, including compounds structurally similar to 1-[4-(2,3-Dimethylphenyl)-1-piperazinyl]-2-methyl-1-propanone, demonstrated antimuscarinic activity. These compounds were explored for potential utility in treating urinary incontinence associated with bladder muscle instability (Kaiser et al., 1993).
Selective Ligands for Serotonin Receptors
New bis-piperazinyl-1-propanone derivatives, closely related to the chemical structure , were discovered as selective ligands for the 5-HT7 serotonin receptor over the 5-HT1A receptor. These compounds could have implications in targeting specific serotonin receptors (Intagliata et al., 2016).
Characterization of Organic Cation Hydrogensulfates
1-(2,3-Dimethylphenyl)piperazine, a component of the compound , was studied for its ability to form sulfate salts. These salts were characterized by X-ray diffraction, thermal analysis, and spectroscopic investigations, contributing to the understanding of their molecular structure and properties (Arbi et al., 2017).
Binding Studies in Neuropharmacology
7-[3-(4-[2,3-Dimethylphenyl]piperazinyl)propoxy]-2(1H)-quinolinone, a compound structurally related to the chemical , was studied for its binding characteristics at dopamine D-1 and D-2 receptors in rat striatum. This research contributes to the understanding of receptor interactions in neuropharmacology (Zhang et al., 1990).
properties
Product Name |
1-[4-(2,3-Dimethylphenyl)-1-piperazinyl]-2-methyl-1-propanone |
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Molecular Formula |
C16H24N2O |
Molecular Weight |
260.37 g/mol |
IUPAC Name |
1-[4-(2,3-dimethylphenyl)piperazin-1-yl]-2-methylpropan-1-one |
InChI |
InChI=1S/C16H24N2O/c1-12(2)16(19)18-10-8-17(9-11-18)15-7-5-6-13(3)14(15)4/h5-7,12H,8-11H2,1-4H3 |
InChI Key |
KFWOHYYCXICJDX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)N2CCN(CC2)C(=O)C(C)C)C |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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